N-Ethylcyclopent-1-ene-1-carboxamide
Description
Properties
CAS No. |
899442-78-5 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-ethylcyclopentene-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-2-9-8(10)7-5-3-4-6-7/h5H,2-4,6H2,1H3,(H,9,10) |
InChI Key |
LGLVAAGLXHQHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Cyclic Carboxamide Derivatives
| Compound Name | Molecular Formula | Ring System | Substituents | Physical State | Melting Point (°C) | Yield (%) | Diastereomer Ratio (dr) |
|---|---|---|---|---|---|---|---|
| 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide | C₁₄H₁₅BrNO | Cyclopropene | 3-Bromophenyl, N,N-diethyl | Crystalline solid | 102.2–102.5 | 77 | N/A |
| N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide | C₂₁H₂₅NO₃ | Cyclopropane | Phenyl, 4-methoxyphenoxy | Colorless oil | N/A | 78 | 23:1 |
| This compound (Target) | C₈H₁₁NO | Cyclopentene | Ethyl | Not reported | Not reported | Not reported | Not reported |
Key Observations
Ring Strain and Reactivity: Cyclopropene derivatives (e.g., 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) exhibit high ring strain, enhancing reactivity in ring-opening or addition reactions . In contrast, cyclopentene in the target compound reduces strain, likely increasing stability but decreasing electrophilic reactivity. Cyclopropane derivatives (e.g., N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide) show strain-mediated diastereoselectivity (dr 23:1), suggesting utility in asymmetric synthesis .
The cyclopropane derivative exists as an oil, likely due to reduced symmetry and bulky substituents (e.g., 4-methoxyphenoxy) disrupting crystallization .
Substituent Effects :
- Electron-withdrawing groups (e.g., bromine) may enhance electrophilicity of the carbonyl group, while electron-donating groups (e.g., methoxy) could influence solubility or electronic properties.
Research Findings and Limitations
- Cyclopropene vs. Cyclopentene : Cyclopropene derivatives are more reactive but less stable than cyclopentene analogs. The larger ring size in the target compound may improve thermal stability and solubility.
- Data Gaps: Direct experimental data for this compound (e.g., melting point, synthetic yield) are absent in the provided evidence.
Preparation Methods
Synthesis of 2-Ethylcyclopent-1-ene-1-carboxylic Acid
The rhodium-catalyzed reaction of α-diazo esters with alkynes represents a versatile route to cyclopropene intermediates, which can be hydrolyzed to yield cyclopentene carboxylic acids. For instance, treating ethyl α-diazoacetate with 1-ethyl-1-propyne in the presence of rhodium(II) acetate generates a cyclopropene ester. Subsequent hydrolysis under acidic conditions produces 2-ethylcyclopent-1-ene-1-carboxylic acid in yields exceeding 60%. The reaction’s regioselectivity is attributed to the steric and electronic effects of the alkyne substituents, favoring the formation of the 1,2-disubstituted cyclopropene.
Key Reaction Conditions
-
Catalyst: Rhodium(II) acetate (2 mol%)
-
Solvent: Dichloromethane, 25°C
-
Hydrolysis: 6M HCl, reflux, 12 hours
Conversion to N-Ethylcyclopent-1-ene-1-carboxamide
The carboxylic acid intermediate is activated via thionyl chloride to form the corresponding acyl chloride, which reacts with ethylamine to yield the target carboxamide. This two-step process achieves an overall yield of 51% (60% for the acid synthesis, 85% for amidation). The amidation step typically employs anhydrous conditions to prevent hydrolysis of the acyl chloride, with triethylamine as a base to neutralize HCl.
Mechanistic Insights
-
Acyl Chloride Formation :
-
Amidation :
Malonate-Based Cyclization and Sequential Functionalization
Cyclization of Diethyl Malonate with 1,3-Dibromopropane
Perkin’s classical procedure for cyclopentane dicarboxylic acids involves the alkylation of diethyl malonate with 1,3-dibromopropane. Adapting this method, diethyl malonate reacts with 1,3-dibromopropane in the presence of sodium ethoxide, forming tetraethyl pentane-1,1,5,5-tetracarboxylate. Cyclization via bromine-mediated ring closure yields tetraethyl cyclopentane-1,1,2,2-tetracarboxylate, which is hydrolyzed to the dicarboxylic acid. While originally designed for saturated systems, modifying reaction conditions (e.g., dehydrogenation agents) could introduce the cyclopentene moiety.
Optimized Parameters
-
Alkylation: Sodium ethoxide, ethanol, 0°C
-
Cyclization: Bromine, ether, 24 hours
-
Hydrolysis: 6M HCl, reflux, 5 days
Selective Mono-Amidation Strategy
The dicarboxylic acid undergoes selective mono-amidation using ethylamine in the presence of a coupling agent such as HATU. This stepwise approach avoids symmetrical diamidation, with reaction monitoring via TLC ensuring selectivity. The final product is purified via recrystallization from ethanol/water, yielding this compound in 45% overall yield from diethyl malonate.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Key Steps | Overall Yield (%) | Cost Considerations |
|---|---|---|---|
| Rhodium-Catalyzed | Cyclopropene formation, amidation | 51 | High (rhodium catalyst) |
| Malonate Cyclization | Alkylation, cyclization, amidation | 45 | Moderate (malonate reagents) |
| Direct Cyclization | (Theoretical) | N/A | Variable |
Operational Complexity
-
Method 1 requires expertise in handling diazo compounds and transition-metal catalysts.
-
Method 2 involves multi-step purification and stringent pH control during hydrolysis.
-
Method 3 (if developed) could reduce steps but necessitates novel precursor synthesis.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-Ethylcyclopent-1-ene-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of carboxamide derivatives often involves coupling reactions between amines and carboxylic acid derivatives. For example, N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide is synthesized using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane . Adapting this approach, this compound could be synthesized via cyclopentene carboxylate intermediates (e.g., ethyl cyclobut-1-ene-1-carboxylate derivatives) , followed by amidation with ethylamine. Key parameters include solvent choice (polar aprotic solvents enhance coupling efficiency), temperature control (0–25°C to minimize side reactions), and purification via column chromatography.
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodological Answer : Multimodal characterization is critical:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the cyclopentene backbone and ethyl carboxamide substituent. For related cyclopentane carboxamides, distinct peaks for the cyclopentene protons (δ 5.5–6.5 ppm) and carboxamide carbonyl (δ ~165–170 ppm) are observed .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., [M+H]+ ion for CHNO).
- X-ray Crystallography : If crystallizable, this provides unambiguous confirmation of stereochemistry and bond lengths .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm for carboxamides) or liquid chromatography-mass spectrometry (LC-MS/MS) offers high sensitivity. For example, cyclopentene derivatives with similar logP values (~2.5) are separable using C18 columns and acetonitrile/water gradients . Internal standards (e.g., deuterated analogs) improve quantification accuracy in complex matrices like plasma or tissue homogenates.
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and experimental reactivity of this compound?
- Methodological Answer : Contradictions often arise from steric or electronic effects unaccounted for in simulations. Strategies include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, cyclopentene ring strain in similar compounds increases reactivity at the α,β-unsaturated carbonyl .
- Molecular Dynamics (MD) Simulations : Model solvent effects and conformational flexibility. Compare simulated reaction pathways (e.g., cyclopentene ring-opening) with experimental kinetic data to refine force fields .
Q. What in vitro models are appropriate for evaluating the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- Hepatocyte Microsomal Assays : Assess metabolic stability using human liver microsomes (HLMs) to measure intrinsic clearance (CL).
- Caco-2 Monolayers : Quantify apparent permeability (P) to predict intestinal absorption. For cyclopentane carboxamides, moderate permeability (P ~1–5 × 10 cm/s) is typical .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to determine unbound fraction (f), critical for dose adjustment.
Q. How does the cyclopentene ring’s conformation influence the compound’s interaction with biological targets?
- Methodological Answer : The ring’s puckering and substituent orientation modulate steric and electronic interactions. For example:
- Comparative SAR Studies : Analogous compounds with cyclohexane or cyclopropane rings show reduced affinity for enzymes like cyclooxygenase-2 (COX-2), highlighting the cyclopentene ring’s optimal balance of rigidity and flexibility .
- X-ray Co-crystallization : Resolve target-bound structures (e.g., with kinases or GPCRs) to identify key hydrogen bonds or π-π interactions involving the carboxamide group .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the anti-inflammatory efficacy of this compound across different in vivo models?
- Methodological Answer : Discrepancies may stem from model-specific pathophysiology or bioavailability differences. Mitigation strategies:
- Dose-Response Studies : Establish a therapeutic window in multiple models (e.g., murine collagen-induced arthritis vs. LPS-induced endotoxemia).
- Pharmacodynamic (PD) Markers : Measure cytokine levels (e.g., TNF-α, IL-6) to correlate efficacy with target engagement .
- Species-Specific Metabolism : Compare metabolite profiles in rodents vs. primates to identify unstable intermediates .
Structural and Mechanistic Insights
Q. What role does the ethyl group in the carboxamide moiety play in modulating target selectivity?
- Methodological Answer : The ethyl substituent enhances lipophilicity, improving membrane permeability while avoiding excessive hydrophobicity (clogP ~2.0). In comparative studies, bulkier alkyl groups (e.g., isopropyl) reduce solubility, whereas smaller groups (methyl) decrease metabolic stability . Molecular docking can predict how ethyl steric effects influence binding pocket occupancy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
